molecular formula C10H15N B561047 5-Ethyl-2-isopropylpyridine CAS No. 104293-94-9

5-Ethyl-2-isopropylpyridine

Cat. No.: B561047
CAS No.: 104293-94-9
M. Wt: 149.237
InChI Key: QJYYIYFXHOVGBM-UHFFFAOYSA-N
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Description

Pyridine derivatives with ethyl and alkyl/functional group substitutions at the 2-position are widely studied for their reactivity, steric effects, and applications in organic synthesis. The isopropyl group in 5-Ethyl-2-isopropylpyridine likely introduces increased steric hindrance compared to methyl or vinyl substituents, which may influence solubility, boiling points, and synthetic pathways.

Properties

CAS No.

104293-94-9

Molecular Formula

C10H15N

Molecular Weight

149.237

IUPAC Name

5-ethyl-2-propan-2-ylpyridine

InChI

InChI=1S/C10H15N/c1-4-9-5-6-10(8(2)3)11-7-9/h5-8H,4H2,1-3H3

InChI Key

QJYYIYFXHOVGBM-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)C(C)C

Synonyms

Pyridine, 5-ethyl-2-isopropyl- (6CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Selected Pyridine Derivatives

Compound Substituents (Position) Molecular Weight (g/mol) Key Physical/Chemical Properties Synthesis Yield (if available) Reference ID
5-Ethyl-2-methylpyridine -CH3 (2), -C2H5 (5) 135.21 UV max: 259–270 nm (ethanol); IR: N/A N/A
5-Ethyl-2-nitromethylpyridine -CH2NO2 (2), -C2H5 (5) 180.20 UV max: 259–400 nm; IR: 1555 cm⁻¹ (NO2); NMR: δ 8.6 (N=CH2) 42% (via nitration reaction)
5-Ethyl-2-vinylpyridine -CH=CH2 (2), -C2H5 (5) 147.20 MSDS Focus on flammability, ventilation requirements N/A
3-Acetylpyridine -COCH3 (3) 121.14 Log Kow: 0.68; Water solubility: High N/A

Key Findings:

Substituent Effects on Reactivity: 5-Ethyl-2-nitromethylpyridine exhibits strong electron-withdrawing effects due to the nitro group, as evidenced by its UV absorption at 400 nm and IR peak at 1555 cm⁻¹ (NO2 stretching) . This contrasts with 5-Ethyl-2-methylpyridine, where the methyl group is electron-donating, leading to lower UV absorption ranges (259–270 nm) . The vinyl group in 5-Ethyl-2-vinylpyridine introduces polymerization risks, necessitating strict ventilation and anti-static measures during handling .

Steric and Solubility Considerations: While data on 5-Ethyl-2-isopropylpyridine is absent, the bulkier isopropyl group (compared to methyl or vinyl) is expected to reduce solubility in polar solvents like ethanol. This aligns with trends observed in 3-Acetylpyridine, where acetyl substituents enhance water solubility due to polar interactions .

Synthetic Challenges :

  • Nitration of 5-Ethyl-2-methylpyridine to produce 5-Ethyl-2-nitromethylpyridine yields only 42%, reflecting the difficulty of introducing nitro groups to pyridine rings without side reactions .

Q & A

Basic: What are the recommended synthetic routes for 5-Ethyl-2-isopropylpyridine, and how can reaction yields be optimized?

Methodological Answer:
The synthesis of pyridine derivatives like this compound typically involves nucleophilic substitution or cross-coupling reactions. For example:

  • Friedländer synthesis or Chichibabin pyridine synthesis can be adapted by substituting precursors (e.g., ethyl and isopropyl groups) .
  • Optimization strategies :
    • Use anhydrous conditions and inert atmospheres (argon/nitrogen) to minimize side reactions.
    • Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS to identify intermediates .
    • Adjust stoichiometric ratios (e.g., excess alkylating agents) and temperature gradients (e.g., 80–120°C) to improve yield .

Key Characterization : Confirm product purity via 1H^1H-NMR (e.g., ethyl proton signals at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How should researchers characterize the stability of this compound under varying storage conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., ≥150°C) .
  • Photostability : Expose samples to UV-Vis light (254–365 nm) for 48–72 hours and monitor degradation via HPLC .
  • Hygroscopicity : Store samples in desiccators with silica gel and measure mass changes over 30 days .
    Safety Note : Degradation products may release toxic fumes; always use fume hoods and respiratory protection .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model bond dissociation energies (BDEs) for C–H activation .
  • Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to assess metabolic pathways .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-technique validation : Combine 13C^{13}C-NMR, DEPT-135, and 2D-COSY to distinguish overlapping signals .
  • Isotopic labeling : Introduce 2H^2H or 13C^{13}C isotopes to track ambiguous proton/carbon assignments .
  • Crystallography : Grow single crystals (using slow evaporation in hexane/ethyl acetate) for X-ray diffraction to confirm stereochemistry .

Case Study : Conflicting NOESY data might arise from dynamic rotational isomerism; variable-temperature NMR (VT-NMR) can clarify conformational equilibria .

Advanced: How can researchers design in vitro assays to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs (e.g., 2-fluoro-5-isopropylpyridine’s affinity for adenosine receptors) .
  • Assay design :
    • Use fluorescence polarization (FP) for binding affinity measurements (IC50_{50}).
    • Validate cytotoxicity via MTT assays in HEK-293 or HepG2 cell lines .
  • Data interpretation : Apply Hill slope analysis to distinguish allosteric vs. orthosteric binding modes .

Basic: What solvent systems are compatible with this compound for chromatographic purification?

Methodological Answer:

  • Normal-phase chromatography : Use hexane/ethyl acetate (7:3 v/v) for polar impurities .
  • Reverse-phase HPLC : Optimize with C18 columns and acetonitrile/water gradients (0.1% TFA modifier) .
    Caution : Avoid chloroform due to potential halogenation side reactions; verify compatibility via pre-column stability tests .

Advanced: How do steric effects from the isopropyl group influence regioselectivity in electrophilic substitution reactions?

Methodological Answer:

  • Steric maps : Generate Connolly surfaces (using PyMOL) to visualize hindrance at the 2-position .
  • Experimental probes : Compare nitration (HNO3_3/H2_2SO4_4) outcomes with/without isopropyl groups. Meta-directing effects are likely dominant .
  • Kinetic vs. thermodynamic control : Conduct reactions at 0°C (kinetic) vs. 80°C (thermodynamic) to isolate products .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and NIOSH-approved N95 respirators .
  • Spill management : Neutralize liquid spills with activated carbon or vermiculite; avoid water to prevent dispersion .
  • Waste disposal : Collect residues in labeled halogen-free containers for incineration .

Advanced: How can isotopic tracing elucidate the metabolic fate of this compound in pharmacokinetic studies?

Methodological Answer:

  • Synthesis of 14C^{14}C-labeled analogs : Incorporate 14C^{14}C at the ethyl group via Grignard reactions with 14CH3CH2MgBr^{14}CH_3CH_2MgBr .
  • In vivo tracking : Administer radiolabeled compound to rodent models and quantify excretion (urine/feces) and tissue distribution via scintillation counting .
  • Metabolite identification : Use LC-MS/MS with MRM transitions to detect phase I/II metabolites .

Advanced: What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Methodological Answer:

  • Non-linear regression : Fit sigmoidal curves (log[inhibitor] vs. response) using GraphPad Prism to calculate LD50_{50} .
  • ANOVA with post-hoc tests : Compare toxicity across multiple concentrations (e.g., 1–100 µM) .
  • QC measures : Include positive controls (e.g., staurosporine for apoptosis) and validate assay reproducibility via coefficient of variation (CV <15%) .

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